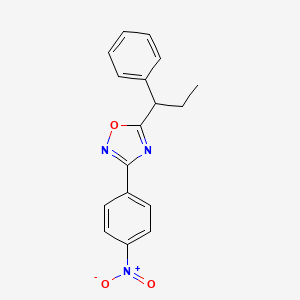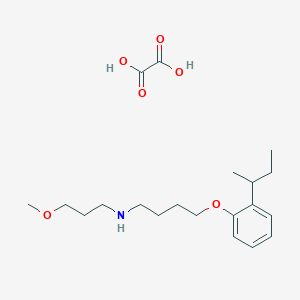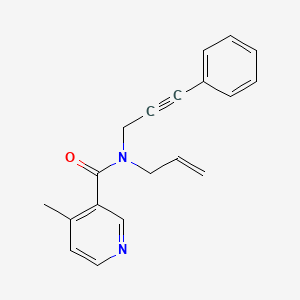
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Descripción general
Descripción
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid is a chemical compound that combines the properties of an amine and an oxalate
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties such as enhanced durability or reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine typically involves the following steps:
Preparation of 3,4-dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 3,4-dichlorophenoxybutane: Reacting 3,4-dichlorophenol with 1-bromobutane in the presence of a base such as potassium carbonate.
Amination: The resulting 3,4-dichlorophenoxybutane is then reacted with 3-methoxypropylamine to form 4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine.
Formation of the oxalate salt: Finally, the amine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism by which 4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-dichlorophenoxy)butan-1-amine: Lacks the methoxypropyl group, leading to different reactivity and applications.
N-(3-methoxypropyl)butan-1-amine: Lacks the dichlorophenoxy group, resulting in different chemical and biological properties.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.C2H2O4/c1-18-9-4-8-17-7-2-3-10-19-12-5-6-13(15)14(16)11-12;3-1(4)2(5)6/h5-6,11,17H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFYCZZRARIHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4002346.png)


amine oxalate](/img/structure/B4002384.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate](/img/structure/B4002393.png)
![1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B4002395.png)

![N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B4002431.png)
![N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4002437.png)
![Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4002444.png)
![{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B4002448.png)
![3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4002453.png)
![N-[(benzylamino)(2,4-dichlorophenyl)methylene]-4-morpholinecarbothioamide](/img/structure/B4002454.png)
